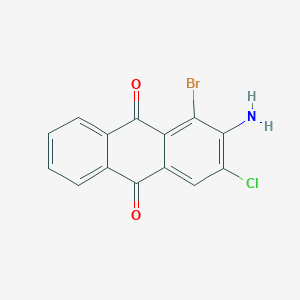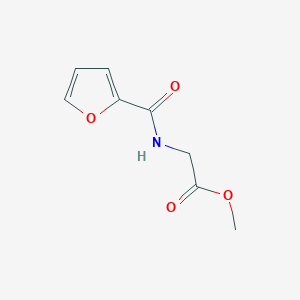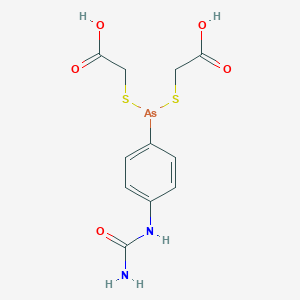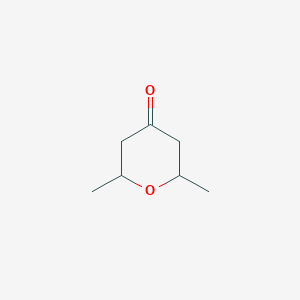
2-Amino-1-bromo-3-chloroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-bromo-3-chloroanthracene-9,10-dione is a chemical compound with the molecular formula C14H7BrClNO2 . It is also known by other synonyms such as 1-bromo-3-chloro-2-aminoanthraquinone and 2-Amino-1-bromo-3-chloro-9,10-anthraquinone .
Synthesis Analysis
The synthesis of anthraquinone derivatives like 2-Amino-1-bromo-3-chloroanthracene-9,10-dione involves various chemical reactions. Anthracene-9,10-dione synthesis from anthracene was the first route discovered and widely explored . Anthracene produced from coal and used as the starting material for anthracene-9,10-dione production, may contain toxic contaminants, particularly the mutagenic isomers of nitroanthracene .Molecular Structure Analysis
The molecular structure of 2-Amino-1-bromo-3-chloroanthracene-9,10-dione is characterized by the presence of an anthracene core, which is a rigid, planar, and aromatic scaffold . The compound has a molecular weight of 336.57 g/mol.Chemical Reactions Analysis
Anthraquinone derivatives like 2-Amino-1-bromo-3-chloroanthracene-9,10-dione are involved in various chemical reactions. For instance, anthraquinone is a multifaceted chemical used in the paper industry, in the production of synthetic dyes, in crop protection against birds, and is released from fossil fuels . Worrying levels of anthracene-9,10-dione have been detected in wastewater, atmospheric air, soil, food packaging, and more recently, in actual foodstuffs .Applications De Recherche Scientifique
Anticancer Research
2-Amino-1-bromo-3-chloroanthracene-9,10-dione: has been identified as a compound with potential anticancer properties. Anthraquinones, the class of compounds to which it belongs, have been extensively studied for their ability to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis . The compound’s structure allows for interaction with various cellular targets, making it a valuable scaffold for developing new anticancer drugs.
Molecular Probes
Due to its unique structural features, this compound can be used to create molecular probes. These probes can help in studying protein interactions, enzyme activities, and the mechanisms of various biochemical pathways within cells. The bromine and chlorine atoms present in the compound can be utilized for radio-labeling, enhancing its utility in molecular imaging .
Organic Synthesis
In the field of organic synthesis, 2-Amino-1-bromo-3-chloroanthracene-9,10-dione serves as a versatile intermediate. It can undergo various chemical reactions to produce a wide range of derivatives. These derivatives can then be used to synthesize complex molecules for pharmaceuticals, agrochemicals, and other industrial applications .
Material Science
Anthraquinone derivatives are known for their application in material science, particularly in the development of organic semiconductors and photovoltaic materials. The electronic properties of 2-Amino-1-bromo-3-chloroanthracene-9,10-dione could be harnessed to create components for organic light-emitting diodes (OLEDs) and other electronic devices .
Propriétés
IUPAC Name |
2-amino-1-bromo-3-chloroanthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-11-10-8(5-9(16)12(11)17)13(18)6-3-1-2-4-7(6)14(10)19/h1-5H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWJIKSKKWACEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)Br)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293166 |
Source


|
| Record name | 2-Amino-1-bromo-3-chloro-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-bromo-3-chloroanthracene-9,10-dione | |
CAS RN |
117-01-1 |
Source


|
| Record name | NSC87594 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-bromo-3-chloro-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)




